N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.:
Cat. No.: VC10220524
Molecular Formula: C15H22N2O3S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3S |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C15H22N2O3S/c1-3-14-6-4-5-11-17(14)21(19,20)15-9-7-13(8-10-15)16-12(2)18/h7-10,14H,3-6,11H2,1-2H3,(H,16,18) |
| Standard InChI Key | VVFKTKMJQFGSQF-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Molecular Features
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O3S |
| Molecular Weight | Approximately 298.40 g/mol |
| Functional Groups | Acetamide, sulfonamide, piperidine |
| Solubility | Likely soluble in organic solvents; limited water solubility due to hydrophobic groups. |
Synthesis
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multistep procedures:
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Formation of Sulfonamide:
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The reaction between 4-aminoacetophenone and a sulfonyl chloride derivative (e.g., 2-ethylpiperidine sulfonyl chloride) in the presence of a base (e.g., triethylamine) yields the intermediate sulfonamide.
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Acetylation:
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The sulfonamide intermediate undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group.
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General Reaction Scheme:
\text{Sulfonamide} + \text{CH}_3\text{COCl} \rightarrow \text{N-{4-[R-SO}_2\text{-C}_6\text{H}_4]\text{acetamide}}
Potential Pharmacological Uses
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Enzyme Inhibition:
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Sulfonamide-containing compounds are known inhibitors of carbonic anhydrase enzymes, which play roles in various physiological processes.
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Therapeutic Potential:
Comparative Analysis with Related Compounds
To better understand this compound's relevance, it is compared with structurally similar molecules:
Safety and Toxicology
While specific toxicological data for this compound is unavailable, general safety considerations for sulfonamides include:
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Allergic Reactions: Sulfa drugs can trigger hypersensitivity in some individuals.
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Metabolic Effects: Potential off-target effects on enzymes like carbonic anhydrase or cytochrome P450.
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